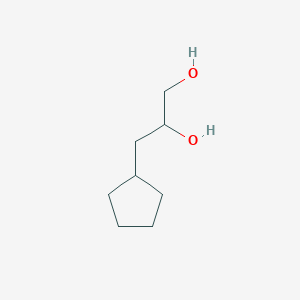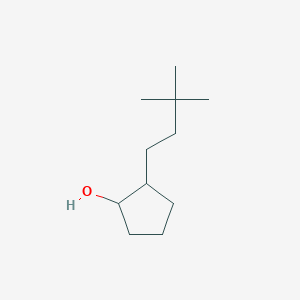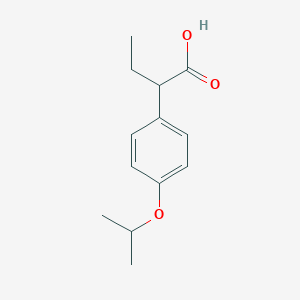
2-(4-Isopropoxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of butanoic acid, featuring a phenyl ring substituted with an isopropoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)butanoic acid typically involves the alkylation of 4-hydroxyphenylbutanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isopropoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.
Reduction: Formation of 2-(4-Isopropoxyphenyl)butanol.
Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The phenyl ring can engage in π-π interactions with aromatic amino acids in protein binding sites, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxyphenyl)butanoic acid: Lacks the isopropoxy group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)butanoic acid: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and interactions.
2-(4-Ethoxyphenyl)butanoic acid: Features an ethoxy group, leading to variations in its physical and chemical characteristics.
Uniqueness
2-(4-Isopropoxyphenyl)butanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. This can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O3/c1-4-12(13(14)15)10-5-7-11(8-6-10)16-9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
TZSVFTPMAIEABV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


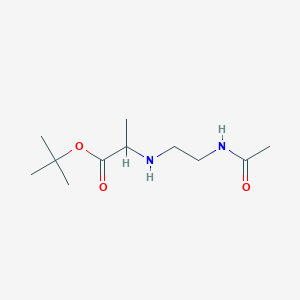
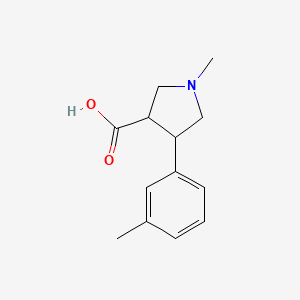
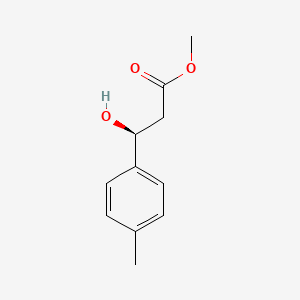
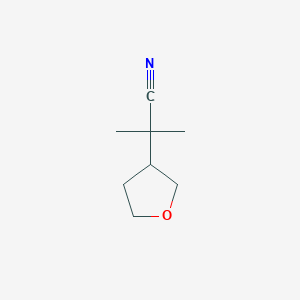
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)

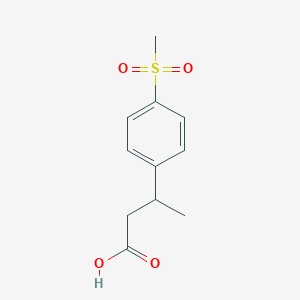
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

